molecular formula C10H12ClN B7807149 3-(3-Chlorobenzyl)azetidine HCl

3-(3-Chlorobenzyl)azetidine HCl

Cat. No.: B7807149
M. Wt: 181.66 g/mol
InChI Key: HXKPKJNWBSMXEJ-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzyl)azetidine HCl is a nitrogen-containing heterocyclic compound with the molecular formula C10H12ClN. It features a four-membered azetidine ring substituted with a 3-chlorophenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorobenzyl)azetidine HCl typically involves the reaction of azetidine with 3-chlorobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of azetidine attacks the electrophilic carbon of the 3-chlorobenzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include dichloromethane or toluene, and bases such as sodium hydroxide or potassium carbonate are employed to facilitate the nucleophilic substitution .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorobenzyl)azetidine HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-Chlorobenzyl)azetidine HCl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 3-(3-Chlorobenzyl)azetidine HCl involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the 3-chlorophenylmethyl group contribute to its reactivity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-(3-Chlorobenzyl)azetidine HCl is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it an attractive scaffold for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-10-3-1-2-8(5-10)4-9-6-12-7-9/h1-3,5,9,12H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKPKJNWBSMXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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